An In-depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-N-methylpyridine-2-carboxamide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-N-methylpyridine-2-carboxamide, a versatile building block in medicinal chemistry. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
5-Bromo-N-methylpyridine-2-carboxamide, with the CAS Number 845305-87-5, is a halogenated pyridine derivative featuring a carboxamide functional group.[1][2][3][4][5] Its strategic placement of a bromine atom and an N-methylcarboxamide group on the pyridine ring makes it a valuable intermediate for introducing diverse functionalities into a molecule.
Table 1: Physicochemical Properties of 5-Bromo-N-methylpyridine-2-carboxamide
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| CAS Number | 845305-87-5 | [1][2][3] |
| Melting Point | 76-77 °C | Not explicitly cited |
| Boiling Point (Predicted) | 346.8 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.545 g/cm³ | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Insoluble in water. |
Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide: A Proposed Protocol
Experimental Protocol: Synthesis via Acid Chloride
This protocol is a standard and effective method for the amidation of carboxylic acids.[6]
Step 1: Synthesis of 5-Bromopicolinoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. The use of an excess of thionyl chloride can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (DCM) or toluene can be used.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromopicolinoyl chloride can be used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts that are easily removed.
Step 2: Amidation with Methylamine
-
Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0-2.2 eq) in THF or as an aqueous solution. An excess of the amine is used to neutralize the HCl byproduct generated during the reaction. Alternatively, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) can be added.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-Bromo-N-methylpyridine-2-carboxamide.
Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic methylamine. The use of a base is essential to neutralize the hydrochloric acid formed, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.
Diagram 1: Proposed Synthesis of 5-Bromo-N-methylpyridine-2-carboxamide
Caption: Synthetic route to the target compound.
Spectroscopic Characterization
Precise structural elucidation is paramount in chemical synthesis. While experimental spectra for 5-Bromo-N-methylpyridine-2-carboxamide are not provided in the search results, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.5 | d | ~2.5 | 1H |
| H-4 | ~8.0 | dd | ~8.5, 2.5 | 1H |
| H-3 | ~7.8 | d | ~8.5 | 1H |
| NH | ~7.5 | br s | - | 1H |
| N-CH₃ | ~3.0 | d | ~5.0 | 3H |
Interpretation:
-
Aromatic Protons (H-3, H-4, H-6): The pyridine ring protons will appear in the downfield region (7.8-8.5 ppm). H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen and the electron-withdrawing carboxamide group. It will likely appear as a doublet with a small coupling constant from H-4. H-4 will be a doublet of doublets, coupled to both H-3 and H-6. H-3 will be a doublet, coupled to H-4.
-
Amide Proton (NH): The amide proton signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent. It will show coupling to the N-methyl protons, which may be observed as a quartet in a high-resolution spectrum or simply as a broad signal.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a doublet due to coupling with the adjacent NH proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-2 | ~150 |
| C-6 | ~148 |
| C-4 | ~140 |
| C-3 | ~122 |
| C-5 | ~118 |
| N-CH₃ | ~26 |
Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will have the most downfield chemical shift, typically around 165 ppm.
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The pyridine ring carbons will resonate in the 118-150 ppm range. The carbon bearing the bromine atom (C-5) will be significantly influenced by the halogen's electronic effects. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield among the ring carbons.
-
N-Methyl Carbon (N-CH₃): The methyl carbon will appear in the upfield region, around 26 ppm.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 5-Bromo-N-methylpyridine-2-carboxamide is dominated by the bromo-substituted pyridine ring, making it a valuable synthon for the construction of more complex molecules, particularly in the field of medicinal chemistry.
Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a widely used method to introduce aryl or vinyl groups.
-
Heck Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and an alkene.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, providing access to alkynylpyridine derivatives.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 5-position of the pyridine ring.
Diagram 2: Reactivity of 5-Bromo-N-methylpyridine-2-carboxamide in Cross-Coupling Reactions
Caption: Key cross-coupling reactions.
Medicinal Chemistry Relevance
Pyridine-2-carboxamide derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. They are known to act as inhibitors of various enzymes, particularly kinases, by forming key hydrogen bonding interactions with the protein backbone. The N-methyl group and the pyridine nitrogen can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. The substituent at the 5-position, introduced via cross-coupling reactions, can be tailored to occupy specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.
Handling and Storage
5-Bromo-N-methylpyridine-2-carboxamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
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